

An In-depth Technical Guide to 6-N-Biotinylaminohexanol

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Compound of Interest

Compound Name: 6-N-Biotinylaminohexanol

Cat. No.: B15548899

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-N-Biotinylaminohexanol**, a versatile biotinylation reagent. It is designed to furnish researchers, scientists, and professionals in drug development with essential technical data, experimental methodologies, and a clear understanding of its applications.

Core Properties of 6-N-Biotinylaminohexanol

6-N-Biotinylaminohexanol is a chemical compound that covalently links a biotin molecule to a six-carbon spacer arm terminating in a hydroxyl group. This structure makes it a valuable tool in various life science and drug discovery applications. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, while the hexanol spacer arm minimizes steric hindrance, allowing for effective interaction between the biotin tag and its binding partners. The terminal hydroxyl group offers a reactive site for further chemical modifications.

Data Presentation: Physicochemical Properties

Property	Value	Source
Molecular Weight	343.48 g/mol [1][2]	Multiple commercial suppliers
343.5 g/mol [3]	Multiple commercial suppliers	
343.49 g/mol [4]	Multiple commercial suppliers	
Molecular Formula	C16H29N3O3S[1][2][3]	Multiple commercial suppliers
CAS Number	106451-92-7[1][2][3][4]	Chemical Abstracts Service
Appearance	White to Off-White Solid[4]	Commercial supplier data
Storage Conditions	-20°C[3] or 2-8°C[4]	Commercial supplier recommendations
Shipping Conditions	Ambient Temperature[3][4]	Commercial supplier information

Applications in Research and Development

The primary utility of **6-N-Biotinylaminohexanol** lies in its function as a biotinylating reagent. Its key applications include:

- **Affinity Chromatography:** Immobilization of biotinylated molecules onto streptavidin- or avidin-coated solid supports for the purification of interacting partners.
- **Pull-Down Assays:** Used as "bait" to isolate and identify proteins or other molecules that interact with a biotinylated target from a complex mixture such as a cell lysate.[3]
- **Organic Synthesis:** The terminal hydroxyl group can be functionalized, for example, by reacting with carboxylic acids, making it a useful intermediate in the synthesis of more complex biotinylated probes.[3][4]

Experimental Protocols

While specific protocols for **6-N-Biotinylaminohexanol** are not widely published, the following represents a generalized methodology for a pull-down assay, a primary application. This protocol is adapted from standard procedures for biotin-based affinity purification.

Protocol: Pull-Down Assay for Protein-Protein Interaction Analysis

Objective: To identify proteins that interact with a "bait" protein that has been biotinylated using a derivative of **6-N-Biotinylaminohexanol**.

Materials:

- Purified "bait" protein
- An activated form of **6-N-Biotinylaminohexanol** (e.g., an NHS ester derivative for reaction with primary amines on the bait protein)
- Cell lysate containing potential "prey" proteins
- Streptavidin-conjugated magnetic beads or agarose resin
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
- Microcentrifuge tubes
- Rotating incubator

Methodology:

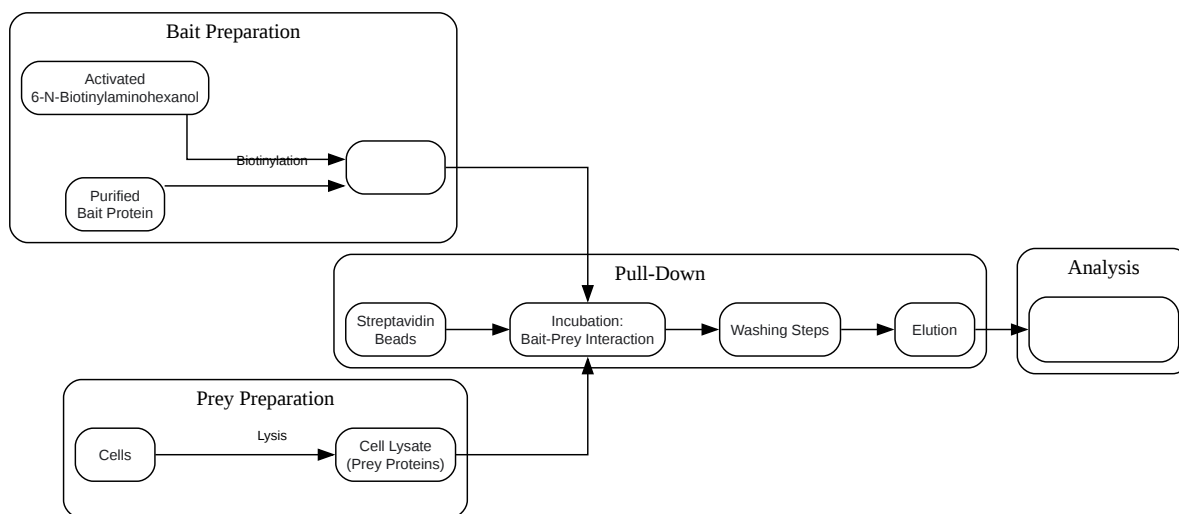
- Biotinylation of the Bait Protein:
 - Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4).
 - Add a 10-20 fold molar excess of the activated **6-N-Biotinylaminohexanol** derivative to the protein solution.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
 - Remove excess, unreacted biotinylating reagent by dialysis or using a desalting column.

- Preparation of Cell Lysate:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells in an appropriate lysis buffer containing protease and RNase inhibitors.
 - Incubate on ice for 10-15 minutes.
 - Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
 - Collect the clear supernatant containing the "prey" proteins.
- Binding of Biotinylated Bait to Streptavidin Beads:
 - Wash the streptavidin beads with lysis buffer.
 - Add the biotinylated bait protein to the washed beads.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the beads.
- Pull-Down of Prey Proteins:
 - Centrifuge the beads to remove the unbound bait protein.
 - Add the prepared cell lysate to the beads now coated with the biotinylated bait protein.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
- Washing:
 - Pellet the beads using a centrifuge or magnetic stand and discard the supernatant.
 - Wash the beads multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
- Elution:

- Elute the bait-prey protein complexes from the beads. This can be achieved by:
 - Boiling the beads in SDS-PAGE sample buffer.
 - Incubating the beads with a buffer containing a high concentration of free biotin to competitively displace the biotinylated bait.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein.
 - For the identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a pull-down assay using a biotinylated bait protein.

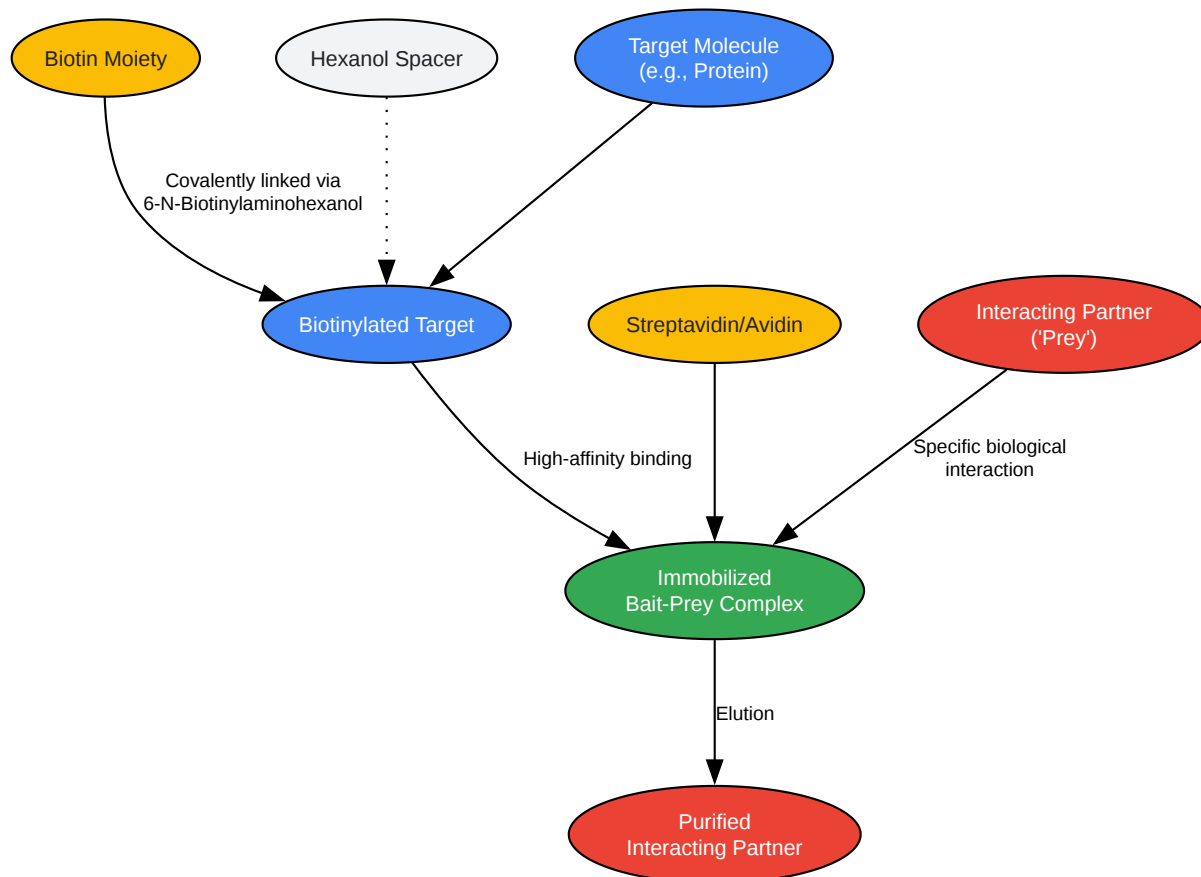


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Caption: Workflow of a pull-down assay using **6-N-Biotinylaminohexanol**.

Logical Relationships in Affinity Purification

The success of an affinity purification experiment using **6-N-Biotinylaminohexanol** relies on a series of specific molecular interactions and logical steps. The following diagram outlines these relationships.



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Caption: Logical relationships in affinity-based purification.

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References

- 1. 6-N-Biotinylaminohexanol - CD Biosynthesis [biosynthesis.com]

- 2. scbt.com [scbt.com]
- 3. 6-N-Biotinylaminoethanol, 106451-92-7 | BroadPharm [broadpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
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